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Abstract

This document provides a comprehensive technical overview of the chemical compound 1-
Bromo-3-methoxy-2-methylpropane. It details the systematic determination of its IUPAC
name, analyzes its molecular structure, and presents its known chemical and physical
properties in a structured format. This guide also outlines a general synthetic approach and
proposes standard characterization methodologies, serving as a foundational resource for
researchers in organic synthesis and drug development.

IUPAC Nomenclature and Structural Analysis

The systematic name of a chemical compound, as defined by the International Union of Pure
and Applied Chemistry (IUPAC), is derived from a set of rules that precisely describe its
molecular structure. For 1-Bromo-3-methoxy-2-methylpropane, the name is deconstructed
as follows:

o Parent Chain: The suffix "-propane" indicates that the longest continuous carbon chain in the
molecule consists of three carbon atoms.

e Substituents: The molecule contains three distinct groups attached to this propane
backbone:
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o Abromine atom (Bromo-)
o A methoxy group (-OCHs)

o A methyl group (-CHs)

o Locants (Numbering): To assign the position of these substituents, the carbon chain is
numbered to give the substituents the lowest possible set of locants. According to IUPAC
rules, when multiple substituent types are present, they are listed in alphabetical order. The
primary consideration for numbering is to assign the lowest number to the substituent that
appears first in the name.

o The substituents, alphabetized, are Bromo, Methoxy, and Methyl. "Bromo" comes first.
Therefore, the carbon atom bonded to the bromine is assigned position 1.

o This numbering scheme results in the following assignments:
» 1-Bromo: The bromine atom is on carbon 1.
s 2-Methyl: The methyl group is on carbon 2.
= 3-Methoxy: The methoxy group is on carbon 3.

This systematic approach unambiguously leads to the IUPAC name 1-Bromo-3-methoxy-2-
methylpropane.

The chemical structure derived from the IUPAC name is as follows:

This structure confirms the three-carbon (propane) chain with the specified substituents at
positions 1, 2, and 3.

Data Presentation: Chemical and Physical
Properties

Quantitative data for 1-Bromo-3-methoxy-2-methylpropane is limited. The following table
summarizes computed and available data from public chemical databases.[1]
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Property Value Source

Molecular Formula CsH11BrO PubChem
Molecular Weight 167.04 g/mol PubChem
Monoisotopic Mass 165.99933 Da PubChem
CAS Number 112889-79-9 PubChem
Canonical SMILES Cc(cBr)CcoC PubChem
inChl INChl=1S/C5H11BrO/c1-5(3- pubChem

6)4-7-2/h5H,3-4H2,1-2H3

XLogP3 (Predicted) 1.6 PubChem
Polar Surface Area 9.2 A2 PubChem
Rotatable Bond Count 3 PubChem

Experimental Protocols

Specific, peer-reviewed experimental protocols for the synthesis and analysis of 1-Bromo-3-

methoxy-2-methylpropane are not widely published, indicating it is not a common laboratory

chemical. However, a plausible synthetic route and standard characterization methods can be

outlined based on fundamental principles of organic chemistry.

A logical retrosynthetic analysis suggests the compound can be prepared from commercially

available starting materials. A potential two-step synthesis is proposed:

o Step 1. Monomethylation of 2-Methyl-1,3-propanediol.

o Reaction: 2-Methyl-1,3-propanediol is reacted with a methylating agent, such as methyl

iodide (CHsl) or dimethyl sulfate ((CH3)2S0a), in the presence of a base like sodium

hydride (NaH). This is a variation of the Williamson ether synthesis. By controlling the

stoichiometry (using one equivalent of the base and methylating agent), selective

monomethylation can be favored to produce 3-methoxy-2-methylpropan-1-ol.

o Methodology:
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1. Dissolve 2-methyl-1,3-propanediol in a suitable anhydrous aprotic solvent (e.g.,
Tetrahydrofuran - THF).

2. Cool the solution in an ice bath (0 °C).

3. Slowly add one molar equivalent of sodium hydride (NaH) to the solution to form the
alkoxide.

4. After hydrogen evolution ceases, add one molar equivalent of methyl iodide dropwise.
5. Allow the reaction to warm to room temperature and stir for 12-24 hours.
6. Quench the reaction by carefully adding water.

7. Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer
over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

8. Purify the resulting 3-methoxy-2-methylpropan-1-ol via fractional distillation.

o Step 2: Bromination of 3-methoxy-2-methylpropan-1-ol.

o Reaction: The primary alcohol is converted to the corresponding alkyl bromide using a
brominating agent like phosphorus tribromide (PBr3) or hydrobromic acid (HBr).

o Methodology (using PBrs):
1. Cool the purified 3-methoxy-2-methylpropan-1-ol in an ice bath.

2. Slowly add one-third of a molar equivalent of PBrs dropwise, ensuring the temperature
remains low.

3. After the addition is complete, allow the mixture to stir at room temperature for several
hours, followed by gentle heating to drive the reaction to completion.

4. Pour the reaction mixture over ice and extract the product with an organic solvent.

5. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any
remaining acid, followed by a brine wash.
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6. Dry the organic layer, filter, and remove the solvent.
7. Purify the final product, 1-Bromo-3-methoxy-2-methylpropane, by vacuum distillation.

To confirm the identity and purity of the synthesized product, the following analytical techniques
would be employed:

e Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: Would be used to confirm the number of unique protons, their chemical
environments, and their connectivity through spin-spin coupling. The spectrum is expected
to show distinct signals for the methoxy protons, the methyl protons, and the various
methylene and methine protons on the propane chain.

o 13C NMR: Would identify the number of unique carbon atoms in the molecule, confirming
the presence of the five distinct carbons.

e Mass Spectrometry (MS): Would be used to determine the molecular weight of the
compound. High-resolution mass spectrometry (HRMS) could confirm the elemental
composition (CsH11BrO). The isotopic pattern of bromine (approximately 1:1 ratio of 7°Br and
81Br) would be a key diagnostic feature.

« Infrared (IR) Spectroscopy: Would be used to identify the functional groups present. Key
expected peaks would include C-H stretching and bending vibrations for the alkyl groups and
a characteristic C-O stretching frequency for the ether linkage.

Mandatory Visualizations

The following diagram illustrates the 2D structure of 1-Bromo-3-methoxy-2-methylpropane.
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Click to download full resolution via product page
Caption: 2D structure of 1-Bromo-3-methoxy-2-methylpropane.

This diagram outlines the logical flow of the proposed two-step synthesis.

2-Methyl-1,3-propanediol

Step 1: Williamson Ether Synthesis
(NaH, CHsl in THF)

G-Methoxy—2—methylpropan—l—cD

Purification

(Distillation)

Step 2: Bromination
(PBrs)

1-Bromo-3-methoxy-2-methylpropane

Final Purification
(Vacuum Distillation)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b3213850?utm_src=pdf-body-img
https://www.benchchem.com/product/b3213850?utm_src=pdf-body
https://www.benchchem.com/product/b3213850?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3213850?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Caption: Proposed two-step synthetic pathway for the target compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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